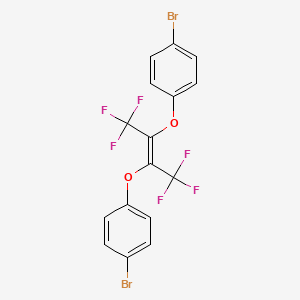
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a synthetic organic compound characterized by the presence of hexafluoro and bromophenoxy groups attached to a butene backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and hexafluorobutene.
Formation of Intermediates: 4-bromophenol is reacted with a suitable base to form the phenoxide ion, which then reacts with hexafluorobutene under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used. The reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: Advanced purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks the bromophenoxy groups, leading to different chemical properties.
2,3-Bis(4-bromophenoxy)-2-butene: Lacks the hexafluoro groups, affecting its reactivity and applications.
1,1,1,4,4,4-Hexafluoro-2,3-diphenoxy-2-butene: Similar structure but with phenoxy instead of bromophenoxy groups.
Uniqueness
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is unique due to the combination of hexafluoro and bromophenoxy groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H8Br2F6O2 |
|---|---|
Molecular Weight |
506.03 g/mol |
IUPAC Name |
1-bromo-4-[(E)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene |
InChI |
InChI=1S/C16H8Br2F6O2/c17-9-1-5-11(6-2-9)25-13(15(19,20)21)14(16(22,23)24)26-12-7-3-10(18)4-8-12/h1-8H/b14-13+ |
InChI Key |
LTTXWCWSBQWNOD-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C(\C(F)(F)F)/OC2=CC=C(C=C2)Br)/C(F)(F)F)Br |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(F)(F)F)OC2=CC=C(C=C2)Br)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


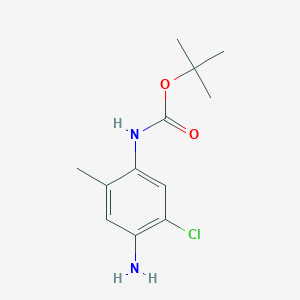
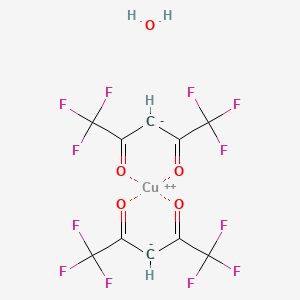
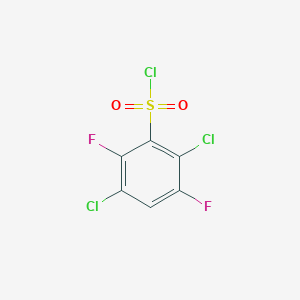
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
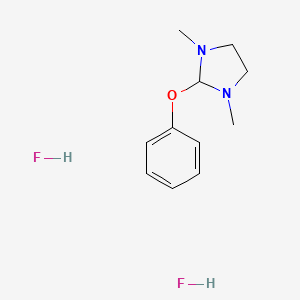
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

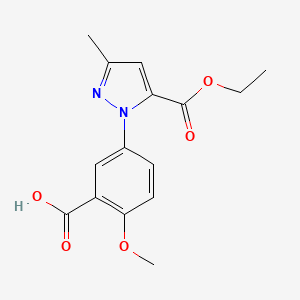
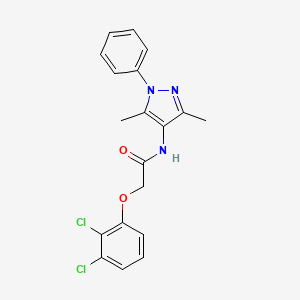
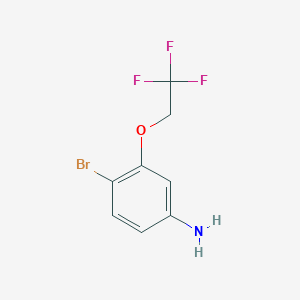
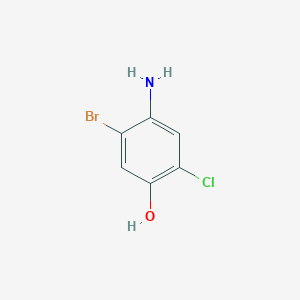
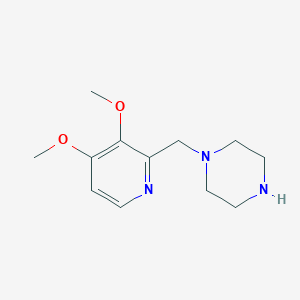
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
